1,3,5-Tri(ethenesulfonyl)benzene
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Overview
Description
1,3,5-Tri(ethenesulfonyl)benzene is an aromatic compound characterized by the presence of three ethenesulfonyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tri(ethenesulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of benzene with ethenesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of hydrogen atoms on the benzene ring with ethenesulfonyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tri(ethenesulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the ethenesulfonyl groups can be replaced by other substituents.
Oxidation and Reduction: The ethenesulfonyl groups can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Oxidation: Sulfonic acids are the major products formed from the oxidation of ethenesulfonyl groups.
Reduction: Sulfides are the primary products formed from the reduction of ethenesulfonyl groups.
Scientific Research Applications
1,3,5-Tri(ethenesulfonyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-Tri(ethenesulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethenesulfonyl groups can act as electron-withdrawing substituents, influencing the reactivity of the benzene ring. This can affect the compound’s interaction with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tri(azobenzeneethynyl)benzene: This compound has azobenzene groups instead of ethenesulfonyl groups and exhibits different optical properties.
1,3,5-Trinitrobenzene: Contains nitro groups and is known for its explosive properties.
1,3,5-Triheptylbenzene: Features heptyl groups and is used in different industrial applications.
Uniqueness
1,3,5-Tri(ethenesulfonyl)benzene is unique due to its ethenesulfonyl groups, which impart distinct chemical reactivity and potential applications in various fields. Its ability to undergo specific substitution, oxidation, and reduction reactions makes it a versatile compound for research and industrial purposes.
Properties
CAS No. |
63226-60-8 |
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Molecular Formula |
C12H12O6S3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1,3,5-tris(ethenylsulfonyl)benzene |
InChI |
InChI=1S/C12H12O6S3/c1-4-19(13,14)10-7-11(20(15,16)5-2)9-12(8-10)21(17,18)6-3/h4-9H,1-3H2 |
InChI Key |
VMWMDCNYXKAFDN-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=CC(=CC(=C1)S(=O)(=O)C=C)S(=O)(=O)C=C |
Origin of Product |
United States |
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